
(S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydroisoquinoline moiety, which is a structural motif found in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the carboxamido group: This step involves the reaction of the tetrahydroisoquinoline derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Incorporation of the methyl and pentanoic acid groups: These groups can be introduced through alkylation and subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound can be used to study the structure-activity relationships of tetrahydroisoquinoline derivatives, which are known to exhibit various biological activities.
Industry: The compound may be used in the development of new materials, such as polymers or catalysts, with unique properties.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the carboxamido group may form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)butanoic acid: This compound has a similar structure but differs in the length of the alkyl chain.
(S)-Methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)butanoate:
Uniqueness
(S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)9-14(15(19)20)17-16(21)18-8-7-12-5-3-4-6-13(12)10-18/h3-6,11,14H,7-10H2,1-2H3,(H,17,21)(H,19,20)/t14-/m0/s1 |
InChI Key |
BLVHPFUYGWDWHI-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC2=CC=CC=C2C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)

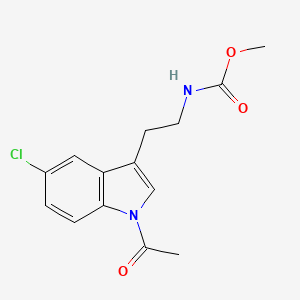

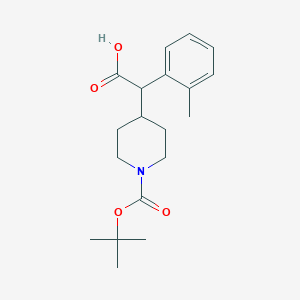
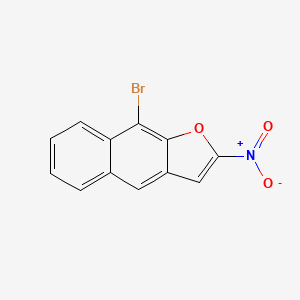

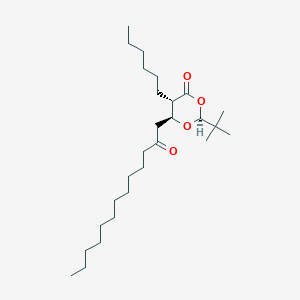

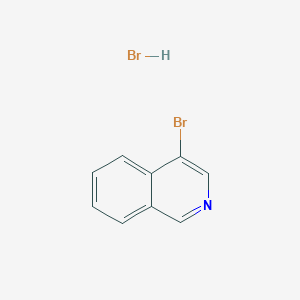
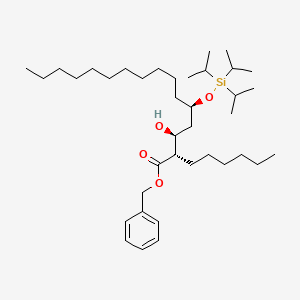
![3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one](/img/structure/B11836578.png)

![Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11836599.png)
